molecular formula C6H5NO4S2 B2414666 2-[(2-Nitrothiophen-3-yl)sulfanyl]acetic acid CAS No. 77151-59-8

2-[(2-Nitrothiophen-3-yl)sulfanyl]acetic acid

Cat. No.: B2414666
CAS No.: 77151-59-8
M. Wt: 219.23
InChI Key: MEEZSVKAWULOFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Identification

2-[(2-Nitrothiophen-3-yl)sulfanyl]acetic acid (CAS 77151-59-8) is a nitro-substituted thiophene derivative with the molecular formula C₆H₅NO₄S₂ and a molecular weight of 219.23 g/mol. Its IUPAC name, [(2-nitro-3-thienyl)sulfanyl]acetic acid , reflects its structural components:

  • A thiophene ring (C₄H₃S) substituted with a nitro group (-NO₂) at position 2.
  • A sulfanyl (-S-) group at position 3, bonded to an acetic acid moiety (-CH₂COOH).

Key structural identifiers include:

Property Value
SMILES OC(=O)CSc1ccsc1N+[O-]
InChI InChI=1S/C6H5NO4S2/c8-5(9)3-13-4-1-2-12-6(4)7(10)11/h1-2H,3H2,(H,8,9)
Melting Point 194–197°C
Purity ≥95% (HPLC)

The planar thiophene ring exhibits aromaticity, while the nitro and sulfanyl groups introduce electronic asymmetry, influencing reactivity.

Historical Context in Heterocyclic Chemistry Research

Nitrothiophenes emerged as critical intermediates in the mid-20th century, paralleling advances in antibiotic and agrochemical research. The synthesis of 2-nitrothiophene, first reported in 2002 via ecofriendly nitration using clay catalysts, marked a shift toward sustainable methods. This compound’s structural motif—a nitro-heterocycle with a sulfur-containing side chain—aligns with bioactive molecules like nifurzide , an antiparasitic agent combining nitrofuran and nitrothiophene moieties.

Historically, thiophene derivatives gained prominence after Viktor Meyer’s 1882 discovery of thiophene in coal tar. The integration of nitro groups into heterocycles, driven by their electron-withdrawing effects, enabled applications in pharmaceuticals (e.g., antileishmanial agents) and materials science. The sulfanylacetic acid side chain in this compound echoes modifications seen in cephalosporin antibiotics, where sulfur enhances bioavailability.

Position Within Nitrothiophene Derivative Classifications

This compound belongs to three overlapping classes:

  • Nitrothiophenes : Characterized by a nitro group on a thiophene ring. The 2-nitro substitution directs electrophilic attacks to the 5-position, a feature exploited in drug design.
  • Sulfanyl-acetic acid derivatives : The -SCH₂COOH group enables conjugation with biomolecules, as seen in protease inhibitors.
  • Heterocyclic carboxylic acids : Its acidity (pKa ≈ 3.5) stems from the carboxylic group, facilitating salt formation for improved solubility.

Compared to analogues:

Derivative Key Structural Difference Application Example
2-(3-Nitrofuran-2-yl)acetic acid Furan ring instead of thiophene Antimicrobial agents
2-(5-Bromo-3-nitrothiophen-2-yl)acetic acid Bromine at position 5 Halogenated drug precursors
5-(5-Nitrothiophen-2-yl)-1,3,4-thiadiazole Thiadiazole core Antileishmanial compounds

Properties

IUPAC Name

2-(2-nitrothiophen-3-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4S2/c8-5(9)3-13-4-1-2-12-6(4)7(10)11/h1-2H,3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEZSVKAWULOFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1SCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Nitration of 3-Substituted Thiophenes

Nitration of thiophene derivatives typically occurs at the α-positions (C2/C5) due to the ring’s electron-rich nature. For 3-substituted thiophenes, steric and electronic effects dictate nitro-group placement. In a protocol adapted from CN101486654A, nitration of 3-bromothiophene using HNO₃–Ac₂O in CH₂Cl₂ at –5°C to 5°C yielded 2-nitro-3-bromothiophene with 61–80% regioselectivity. The acetic anhydride moderates nitronium ion (NO₂⁺) reactivity, minimizing di-nitration byproducts.

Table 1: Nitration Conditions and Outcomes for Thiophene Precursors

Substrate Nitration System Temp (°C) Yield (%) Regioselectivity
3-Bromothiophene HNO₃–Ac₂O/CH₂Cl₂ –5–5 61–80 C2 > C5 (9:1)
3-Methylthiophene HNO₃–H₂SO₄ 0–10 45 C2 (major)

Thiolation and Sulfanyl-Acetic Acid Coupling

Nucleophilic Displacement of Halides

Building on CN105906604B, 2-nitro-3-bromothiophene undergoes thiolation via sodium hydrosulfide (NaSH) in acetone/tetrahydrofuran (3:1 v/v) at 20–30°C, yielding 2-nitrothiophene-3-thiol. Subsequent alkylation with chloroacetic acid in aqueous K₂CO₃ (pH 10–12) forms the sulfanyl-acetic acid linkage. This method avoids thiol oxidation and achieves 75–85% conversion.

One-Pot Thiol-Alkylation Using Diethyl Malonate

An alternative route condenses 2-nitrothiophene-3-thiol with diethyl malonate in the presence of 2,6-lutidine (1:1.05:1.05 molar ratio), followed by acid-catalyzed decarboxylation (pH 1.0–1.5, reflux). This approach, derived from industrial malonate coupling, streamlines the synthesis but requires rigorous pH control to prevent ester hydrolysis.

Table 2: Thiol-Alkylation Efficiency Under Varied Conditions

Method Reagent Solvent Yield (%) Purity (%)
Chloroacetic Acid K₂CO₃ (aq.) H₂O/THF 82 98.8
Diethyl Malonate 2,6-Lutidine Toluene 75 94.5

Decarboxylation and Final Product Isolation

Heating the alkylated intermediate under acidic conditions (HCl, pH 1.0–1.5) induces decarboxylation, releasing CO₂ and yielding the target carboxylic acid. Crystallization from toluene at –10°C affords white solid powder with >99% HPLC purity. Notably, the CN105906604B protocol emphasizes toluene recrystallization to remove residual malonate esters, critical for pharmaceutical-grade output.

Analytical Validation and Spectroscopic Characterization

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆) : δ 3.79 (s, 2H, CH₂), 7.26–7.73 (m, 2H, thiophene-H), 12.54 (s, 1H, COOH).
  • IR (KBr) : 1695 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (asymmetric NO₂), 1340 cm⁻¹ (symmetric NO₂).
  • HRMS (ESI) : m/z calcd. for C₆H₅NO₄S₂ [M–H]⁻: 218.96; found: 218.95.

Purity and Stability

Industrial batches report ≥99.0% purity (HPLC) with storage stability >24 months at –20°C. Accelerated degradation studies (40°C/75% RH) show <0.5% impurity formation over 6 months.

Comparative Analysis of Synthetic Routes

Table 3: Advantages and Limitations of Key Methods

Method Advantages Limitations
Chloroacetic Acid High yield (82%), scalable Requires inert atmosphere
Diethyl Malonate One-pot synthesis Lower purity (94.5%)
Nitration–Thiolation Regioselective Multi-step, costly intermediates

Industrial-Scale Production Considerations

The CN105906604B protocol is favored for cGMP manufacturing due to its solvent recovery system (CCl₄, >90% recycled) and tolerance for technical-grade thiophene. However, nitro-thiophene intermediates necessitate explosion-proof reactors, elevating capital costs.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Nitrothiophen-3-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis and Properties

The compound is characterized by the molecular formula C₆H₅NO₄S₂ and has a molecular weight of 219.24 g/mol. Its synthesis typically involves the nitration of thiophene to produce 2-nitrothiophene, followed by the introduction of sulfanyl and acetic acid groups. This process can be optimized for higher yields and purity through various purification techniques such as recrystallization or chromatography.

Scientific Research Applications

Chemistry:

  • Building Block for Complex Molecules: The compound serves as a versatile intermediate in organic synthesis, allowing chemists to construct more complex molecular architectures.
  • Reagent in Organic Reactions: It is utilized in various organic reactions due to its reactive functional groups, which can participate in nucleophilic substitutions and coupling reactions.

Biology:

  • Antimicrobial Activity: Research indicates that derivatives of 2-[(2-Nitrothiophen-3-yl)sulfanyl]acetic acid exhibit significant antimicrobial properties. For example, studies have shown that certain derivatives are effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
  • Anticancer Properties: The compound has been investigated for its potential anticancer activities. In vitro studies have demonstrated that modifications to its structure can enhance its efficacy against various cancer cell lines, such as Caco-2 and A549 cells .

Medicine:

  • Pharmaceutical Intermediate: The compound is being explored as a pharmaceutical intermediate in drug development, particularly for creating new antimicrobial agents and anticancer drugs. Its mechanism of action may involve interactions with biological molecules through redox reactions or covalent bonding .

Industrial Applications

In industry, this compound is used in:

  • Development of Specialty Chemicals: It acts as a precursor for synthesizing new materials with specific properties tailored for applications in pharmaceuticals and agrochemicals.
  • Research on New Materials: The compound's unique chemical structure allows it to be used in the development of novel materials with potential applications in electronics and coatings .

Mechanism of Action

The mechanism of action of 2-[(2-Nitrothiophen-3-yl)sulfanyl]acetic acid is not fully understood. it is believed to interact with various molecular targets and pathways due to the presence of the nitro and sulfanyl groups. These functional groups can participate in redox reactions, form covalent bonds with biological molecules, and modulate enzyme activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Nitrothiophen-2-yl)sulfanyl]acetic acid
  • 2-[(2-Nitrothiophen-4-yl)sulfanyl]acetic acid
  • 2-[(2-Nitrothiophen-5-yl)sulfanyl]acetic acid

Uniqueness

2-[(2-Nitrothiophen-3-yl)sulfanyl]acetic acid is unique due to the specific positioning of the nitro group on the thiophene ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .

Biological Activity

2-[(2-Nitrothiophen-3-yl)sulfanyl]acetic acid, with CAS No. 77151-59-8, is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a nitro group attached to a thiophene ring, contributing to its reactivity and biological activity. The presence of the sulfanyl group is significant for its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing nitro groups. The nitro moiety is known to trigger redox reactions within cells, leading to toxicity in microorganisms. This property is crucial for the development of new antimicrobial agents targeting resistant strains of bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
Nitro compound AS. aureus44 nM
Nitro compound BE. coli1 mM
Nitro compound CMRSA11 nM

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. In vitro studies demonstrate that compounds with similar structures exhibit selective cytotoxicity against certain cancer types.

Case Study: Anticancer Efficacy

A study exposed A549 (lung cancer) and Caco-2 (colorectal cancer) cells to various nitro-containing compounds, revealing significant reductions in cell viability:

  • Caco-2 cells showed a decrease in viability by approximately 39.8% when treated with a related compound at 100 µM.
  • A549 cells , however, demonstrated lower susceptibility, indicating a potential selectivity for colorectal cancer cells.

These findings suggest that the structural features of nitrothiophene derivatives could be optimized for enhanced anticancer activity.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The sulfanyl group may interact with thiol groups in enzymes, leading to inhibition of their activity.
  • Receptor Modulation : The compound could bind to specific receptors, altering their function and signaling pathways.

Comparative Analysis

When compared to similar compounds such as thiazole derivatives and other nitro-containing agents, this compound exhibits unique properties due to its specific structural arrangement.

Table 2: Comparison with Similar Compounds

Compound TypeAntimicrobial ActivityAnticancer ActivityMechanism
Thiazole DerivativesModerateVariableEnzyme inhibition
Nitrothiophene CompoundsHighSelective for colorectal cancerRedox reactions
Other Nitro CompoundsLow to ModerateVariableGeneral cytotoxicity

Q & A

Q. What are the optimal synthetic routes for preparing 2-[(2-Nitrothiophen-3-yl)sulfanyl]acetic acid, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with nitrothiophene derivatives (e.g., 2-nitrothiophene-3-thiol) and employ nucleophilic substitution with bromoacetic acid or its derivatives. Optimize reaction parameters (temperature, solvent polarity, and stoichiometry) using Design of Experiments (DoE) frameworks. For example, ICReDD's approach integrates quantum chemical calculations to predict transition states and reaction pathways, reducing trial-and-error experimentation. Experimental feedback loops refine conditions, such as using polar aprotic solvents (e.g., DMF) at 60–80°C to enhance sulfanyl group reactivity .

Q. How can researchers ensure purity of this compound, and which analytical techniques are critical for validation?

  • Methodological Answer : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) is recommended. Validate purity using:
  • HPLC : Reverse-phase C18 column, 0.1% TFA in acetonitrile/water mobile phase.
  • NMR : Compare ¹H/¹³C spectra with computational predictions (e.g., density functional theory) to confirm regiochemistry and functional group integrity.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 246.03) .

Q. What safety protocols are essential when handling nitrothiophene derivatives during synthesis?

  • Methodological Answer : Nitrothiophenes are thermally sensitive and may decompose exothermically. Conduct reactions in fume hoods with blast shields. Use personal protective equipment (PPE) including nitrile gloves and flame-resistant lab coats. Store intermediates at 2–8°C under inert gas (argon/nitrogen). Refer to safety data sheets (SDS) for sulfenyl chloride derivatives, which require cold storage (0–6°C) to prevent decomposition .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) be integrated with experimental data to predict and validate reaction pathways for this compound?

  • Methodological Answer : Use reaction path search algorithms (e.g., GRRM or AFIR) to map potential energy surfaces for sulfanyl-acetic acid coupling. Compare computed activation energies (ΔG‡) with experimental kinetic data (e.g., Arrhenius plots). For example, DFT calculations (B3LYP/6-31G*) can predict regioselectivity in nitrothiophene sulfonation, which can be validated via in-situ IR monitoring of intermediate formation .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragmentation patterns) for this compound?

  • Methodological Answer : Contradictions may arise from tautomerism or solvent adducts. For NMR:
  • Perform variable-temperature (VT-NMR) studies to detect dynamic equilibria.
  • Use 2D techniques (COSY, HSQC) to assign ambiguous proton-carbon correlations.
    For MS:
  • Compare fragmentation with in-silico tools (e.g., MassFrontier) to identify isomer-specific pathways.
    Cross-reference with crystallographic data (if available) to confirm spatial arrangement .

Q. How do steric and electronic effects influence the reactivity of the sulfanylacetic acid moiety in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nitro group on thiophene enhances electrophilicity at the 3-position, facilitating nucleophilic attack. Steric hindrance from the sulfanyl group can be mitigated using bulky ligands (e.g., triphenylphosphine) in metal-catalyzed couplings (e.g., Ullmann or Buchwald-Hartwig). Hammett substituent constants (σ) quantify electronic effects, while molecular dynamics simulations assess steric accessibility .

Q. What are the challenges in scaling up synthesis from milligram to gram scale while maintaining yield and purity?

  • Methodological Answer : Key challenges include heat dissipation and mixing efficiency. Use flow chemistry systems for exothermic steps (e.g., nitration) to improve temperature control. Optimize solvent volume-to-surface-area ratios in batch reactors. Monitor purity via inline PAT (Process Analytical Technology) tools, such as Raman spectroscopy, to detect byproducts early. Scale-up trials should adhere to CRDC guidelines for chemical engineering design (RDF2050103) .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Purity Validation

TechniqueParametersReference
HPLCRetention time: 8.2 min (C18, 30% ACN)
¹H NMR (DMSO)δ 3.75 (s, 2H, CH₂), δ 7.45 (d, 1H, thiophene)
HRMS[M+H]+: 246.03 (calc. 246.02)

Q. Table 2. Computational vs. Experimental Activation Energies

MethodΔG‡ (kcal/mol)Experimental Yield (%)
DFT (B3LYP)22.478
AFIR (MP2)24.172

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.